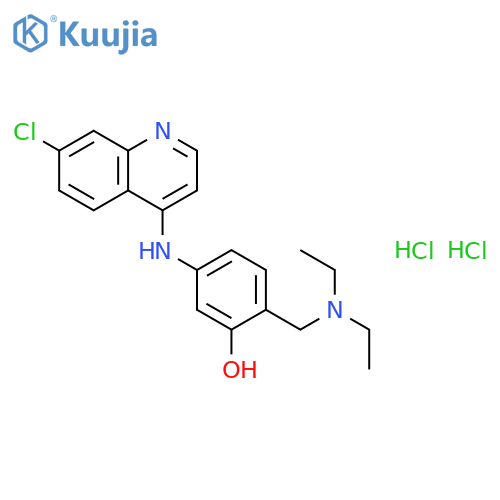Cas no 6398-98-7 (Amodiaquine dihydrochloride dihydrate)

6398-98-7 structure
商品名:Amodiaquine dihydrochloride dihydrate
CAS番号:6398-98-7
MF:C20H28Cl3N3O3
メガワット:464.81362247467
MDL:MFCD09260307
CID:46735
PubChem ID:354335166
Amodiaquine dihydrochloride dihydrate 化学的及び物理的性質
名前と識別子
-
- Amodiaquine HCL
- AmodiaquineHydrochloride
- Amodiaquine dihydrochloride dihydrate
- Amodiaquin Dihydrochloride Dihydrate
- 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol dihydrochloride dihydrate
- AMODIAQUIN
- Amodiaquin (dihydrochloride dihydrate)
- AModiaquine Dihydrochloride
- AMODIAQUIN DIHYDROCHLORIDE
- AMODIAQUIN DIHYDROCHLORIDE DIHYDATE
- AMODIAQUIN HYDROCHLORIDE
- Amodiaquin hydrochloride dihydrate
- AMODIAQUINE 2HCL DIHYDRATE
- Amodiaquine hydrochloride USP24
- 4-[(7-Chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol Dihydrochloride Dihydrate
- 4-([7-Chloro-4-quinolinyl]amino)-2-([diethylamino]methyl)phenol dihydrochloride dihydrate
- Amodiaquine hydrochloride
- K6PW2S574L
- Amodiaquine hydrochloride [USP]
- AK164307
- Amodiaquine hydrochloride (USP)
- 4-(7-Chloro-4-quinolinylamino)-2-(diethylaminomethyl)phenol dihydrochloride dihydrate
- CAM-AQ 1
- 4-[(7-c
- NCGC00017063-03
- SN 10751
- FT-0740309
- Phenol, 4-((7-chloro-4-quinolinyl)amino)-2-((diethylamino)methyl)-, dihydrochloride, dihydrate
- AKOS016339633
- NCGC00017063-02
- NCGC00017063-01
- Amodiaquine (dihydrochloride dihydrate)
- A834604
- Prestwick_677
- s4589
- AMODIAQUINE HYDROCHLORIDE [WHO-DD]
- 4-[(7-chloranylquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol dihydrate dihydrochloride
- KS-5250
- 4-[(7-chloro-4-quinolinyl)amino]-2-(diethylaminomethyl)phenol dihydrate dihydrochloride
- AMODIAQUINE HYDROCHLORIDE [WHO-IP]
- Amodiaquin HCl hydrate
- HY-B1322
- D02466
- AMODIAQUINE HYDROCHLORIDE [USP-RS]
- DTXCID1025568
- D95328
- DTXSID3045568
- 4-((7-Chloro-4-quinolyl)amino)-alpha-(diethylamino)-o-cresol dihydrochloride dihydrate
- Amodiaquini hydrochloridum
- MFCD09260307
- Z1552192759
- HMS1568N20
- CAS-6398-98-7
- AMODIAQUINE HYDROCHLORIDE [MART.]
- 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;dihydrate;dihydrochloride
- UNII-K6PW2S574L
- o-Cresol, 4-((7-chloro-4-quinolyl)amino)-alpha-(diethylamino)-, dihydrochloride, dihydrate
- AMODIAQUINE HYDROCHLORIDE [VANDF]
- KS-1326
- Camoquin hydrochloride (TN)
- 4-[(7-Chloro-4-quinolyl)amino]-alpha-(diethylamino)-O-cresol dihydrochloride dihydrate
- Amodiaquindihydrochloridedihydrate
- CHEMBL1357648
- CCG-220309
- NSC 755863
- NSC-755863
- AMODIAQUINE HYDROCHLORIDE DIHYDRATE [WHO-DD]
- AMODIAQUINE HYDROCHLORIDE [USP MONOGRAPH]
- Amodiaquin dihydrochlorid-2-wasser
- 6398-98-7
- CS-4895
- Tox21_110765
- S4589 Amodiaquin (dihydrochlori
- AMODIAQUINI HYDROCHLORIDUM [WHO-IP LATIN]
- 6398-98-7 (HCl hydrate)
- AMODIAQUINE DIHYDROCHLORIDE DIHYDRATE [MI]
- Q27122169
- 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol dihydrate dihydrochloride
- AMODIAQUINE HYDROCHLORIDE [ORANGE BOOK]
- CHEBI:50652
- DB-054591
- AMODIAQUINE DIHYDRATE DIHYDROCHLORIDE
- 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol dihydrate dihydrochloride
-
- MDL: MFCD09260307
- インチ: 1S/C20H22ClN3O.2ClH.2H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H;2*1H2
- InChIKey: YVNAYSHNIILOJS-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C2C(C=1[H])=NC([H])=C([H])C=2N([H])C1C([H])=C([H])C(=C(C=1[H])C([H])([H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])O[H].Cl[H].Cl[H].O([H])[H].O([H])[H]
計算された属性
- せいみつぶんしりょう: 427.09800
- どういたいしつりょう: 463.12
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 406
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4
- ひょうめんでんか: 0
- 互変異性体の数: 13
じっけんとくせい
- 色と性状: 黄色結晶粉末、無臭またはほとんど無臭
- ゆうかいてん: 165-172°C
- ふってん: 535.4°C at 760 mmHg
- フラッシュポイント: 277.6°C
- ようかいど: Soluble in DMSO or methanol
- PSA: 48.39000
- LogP: 6.85620
- マーカー: 572
- 最大波長(λmax): 342(MeOH)(lit.)
- ようかいせい: 未確定
Amodiaquine dihydrochloride dihydrate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- RTECS番号:GO7300100
- ちょぞうじょうけん:4°C, protect from light
Amodiaquine dihydrochloride dihydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB348403-100 g |
4-(7-Chloro-4-quinolinylamino)-2-(diethylaminomethyl)phenol dihydrochloride dihydrate; 98% |
6398-98-7 | 100g |
€319.40 | 2023-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A2799-5G |
6398-98-7 | 5G |
¥523.16 | 2023-01-15 | |||
| Chemenu | CM110473-100g |
Amodiaquine dihydrochloride dihydrate |
6398-98-7 | 98% | 100g |
$208 | 2021-08-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020394-5g |
Amodiaquine dihydrochloride dihydrate |
6398-98-7 | 97% | 5g |
¥151 | 2024-05-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1031004-500MG |
6398-98-7 | 500MG |
¥3199.48 | 2023-04-13 | |||
| Cooke Chemical | A0803312-100G |
Amodiaquin dihydrochloride dihydrate |
6398-98-7 | 97% | 100g |
RMB 1010.40 | 2025-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1031004-500MG |
Amodiaquine dihydrochloride dihydrate |
6398-98-7 | 500mg |
¥3302.56 | 2024-12-30 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A2799-5G |
Amodiaquine dihydrochloride dihydrate |
6398-98-7 | 5g |
¥582.71 | 2025-01-11 | ||
| MedChemExpress | HY-B1322-100mg |
Amodiaquine dihydrochloride dihydrate |
6398-98-7 | 99.89% | 100mg |
¥500 | 2024-05-25 | |
| Enamine | EN300-123647-1.0g |
6398-98-7 | 95% | 1.0g |
$0.0 | 2023-02-15 |
Amodiaquine dihydrochloride dihydrate 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
6398-98-7 (Amodiaquine dihydrochloride dihydrate) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6398-98-7)Amodiaquine dihydrochloride dihydrate

清らかである:99%
はかる:500g
価格 ($):336.0